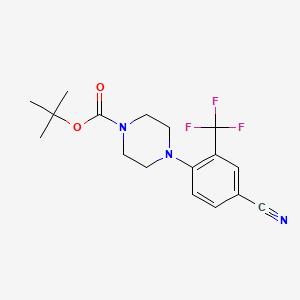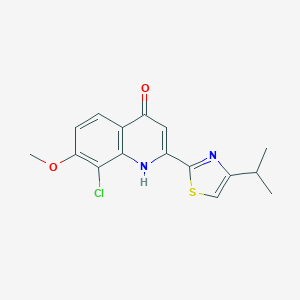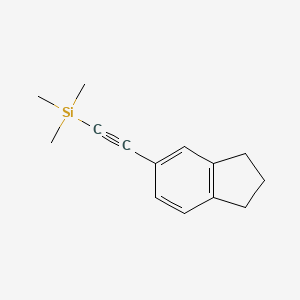
5-(Trimethylsilylethynyl)indane
説明
科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives are prevalent in many natural products and drugs, playing a crucial role in cell biology. The compound 5-(Trimethylsilylethynyl)indane can be utilized in the synthesis of these derivatives, which are significant for their biological activities. These activities include the treatment of cancer, microbial infections, and various disorders .
Development of New Insecticides
The indane moiety, a part of the 5-(Trimethylsilylethynyl)indane structure, has been shown to significantly affect insecticidal activity. This compound can be incorporated into novel anthranilic diamide insecticides, providing a basis for the development of new, safer, and more effective pest control agents .
Agricultural Chemical Research
In the context of agriculture, 5-(Trimethylsilylethynyl)indane derivatives can be explored for their potential to improve the quality and yield of crops. By studying the structure-activity relationship (SAR), researchers can design compounds that target specific agricultural pests without causing undue harm to the environment .
Molecular Toxicology Studies
The indane group within 5-(Trimethylsilylethynyl)indane can be used to study the toxicological effects of various compounds at the molecular level. This is crucial for understanding the safety profile of new chemicals before they are introduced into the market .
Organic Synthesis Methodology
5-(Trimethylsilylethynyl)indane: serves as a building block in organic synthesis, aiding in the development of new synthetic methodologies. Its structure allows for the creation of complex molecules that can have various applications in medicinal chemistry and materials science .
Catalysis Research
The compound can be used in catalysis research to develop new catalytic systems. These systems can enhance the efficiency of chemical reactions, leading to more sustainable and cost-effective industrial processes .
Optoelectronic Materials Development
Due to its unique electronic properties, 5-(Trimethylsilylethynyl)indane can be investigated for use in the development of optoelectronic materials. These materials are essential for the advancement of technologies such as solar cells and LED lighting .
Green Chemistry Applications
Finally, 5-(Trimethylsilylethynyl)indane can contribute to the field of green chemistry by providing safer alternatives to traditional chemical processes. Its use can minimize the environmental impact of chemical production and reduce the reliance on hazardous substances .
将来の方向性
While specific future directions for 5-(Trimethylsilylethynyl)indane are not mentioned in the available resources, research into similar compounds such as azophenylindane based molecular motors (aphin-switches) suggests potential applications in advanced biological systems or in cases where on-demand disordering of molecular packing has value .
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAPKFZBYXACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilylethynyl)indane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



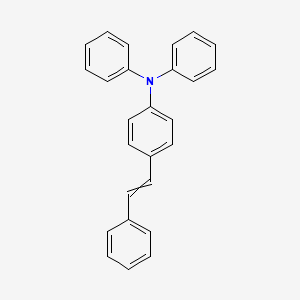
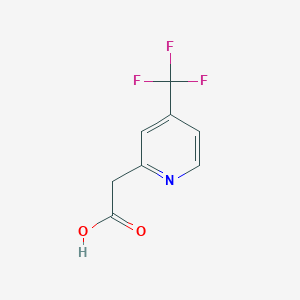
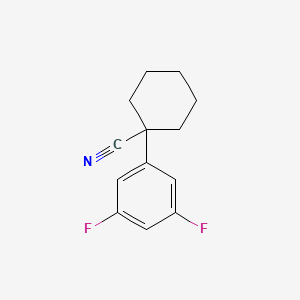
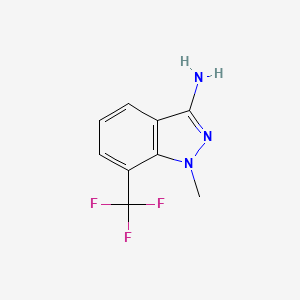
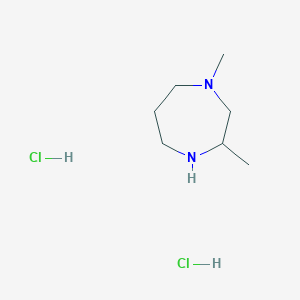
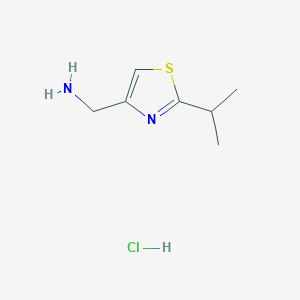
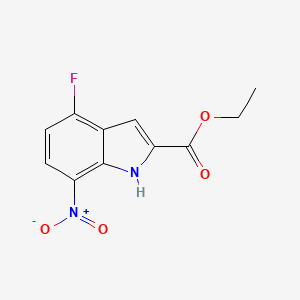
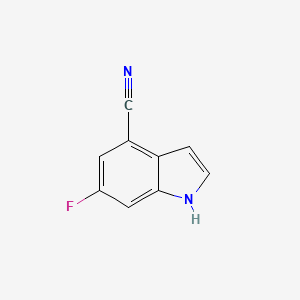
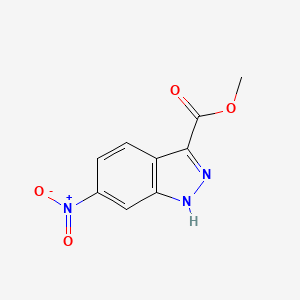
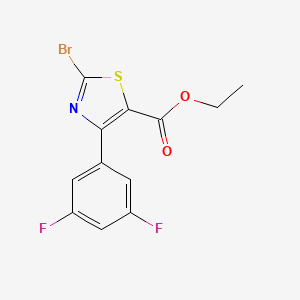
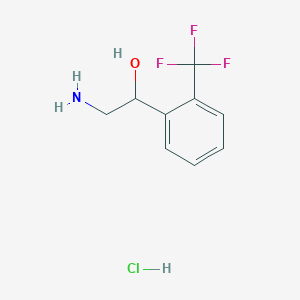
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
